Carbocyclic 2'-deoxyguanosine 5'-triphosphate
Overview
Description
Carbocyclic 2’-deoxyguanosine 5’-triphosphate is a pivotal compound in biomedicine, particularly in antiviral drug synthesis. It is designed to combat DNA viral-induced infections, such as those caused by herpesviruses and poxviruses. This compound is distinguished by its unique structure, making it an essential component in targeted therapeutic interventions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbocyclic 2’-deoxyguanosine 5’-triphosphate involves several steps, starting with the preparation of the carbocyclic nucleoside. This is typically achieved through a series of chemical reactions, including cyclization, phosphorylation, and purification processes. The reaction conditions often require precise temperature control, pH adjustments, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of carbocyclic 2’-deoxyguanosine 5’-triphosphate is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure quality and consistency. The process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Carbocyclic 2’-deoxyguanosine 5’-triphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted carbocyclic nucleosides .
Scientific Research Applications
Carbocyclic 2’-deoxyguanosine 5’-triphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Plays a crucial role in DNA synthesis and repair, making it valuable in genetic research and biotechnology.
Medicine: Employed in the development of antiviral drugs, particularly for treating infections caused by DNA viruses.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
Carbocyclic 2’-deoxyguanosine 5’-triphosphate exerts its effects by targeting viral DNA polymerases, inhibiting viral replication . The compound mimics the natural nucleoside triphosphates, incorporating into the viral DNA and causing chain termination . This mechanism disrupts the viral replication cycle, effectively reducing viral load and infection .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyguanosine 5’-triphosphate: A natural nucleoside triphosphate involved in DNA synthesis.
2’,3’-Dideoxyguanosine 5’-triphosphate: An analog used in antiviral therapies.
6-Thio-2’-deoxyguanosine 5’-triphosphate: Another analog with antiviral properties.
Uniqueness
Carbocyclic 2’-deoxyguanosine 5’-triphosphate is unique due to its carbocyclic structure, which enhances its stability and resistance to enzymatic degradation. This makes it particularly effective in antiviral applications, as it can persist longer in the biological environment and maintain its therapeutic activity.
Properties
IUPAC Name |
[(1R,2S,4R)-4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O6P/c12-11-14-9-8(10(18)15-11)13-4-16(9)6-1-5(7(17)2-6)3-22-23(19,20)21/h4-7,17H,1-3H2,(H2,19,20,21)(H3,12,14,15,18)/t5-,6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSUFNBAQAVKQB-QYNIQEEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1COP(=O)(O)O)O)N2C=NC3=C2N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C[C@@H]([C@H]1COP(=O)(O)O)O)N2C=NC3=C2N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152263 | |
Record name | Carbocyclic 2'-deoxyguanosine 5'-triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118905-01-4 | |
Record name | Carbocyclic 2'-deoxyguanosine 5'-triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118905014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbocyclic 2'-deoxyguanosine 5'-triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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